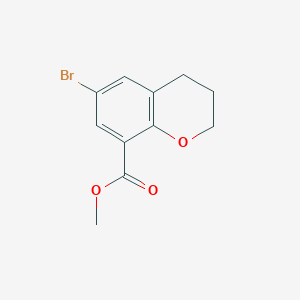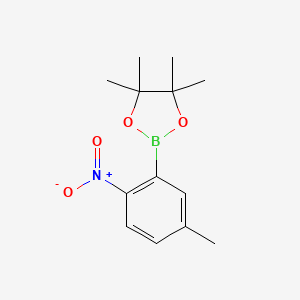
4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
科学的研究の応用
Chemistry
Boronic esters are crucial in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are used to form biaryl compounds.
Biology
Boronic esters can be used as enzyme inhibitors, particularly for proteases.
Medicine
Industry
Boronic esters are used in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the coupling of the boronic ester with an aryl halide to form a biaryl compound.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2-Nitrophenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is unique due to the presence of both a nitro group and a boronic ester, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
特性
分子式 |
C13H18BNO4 |
|---|---|
分子量 |
263.10 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H18BNO4/c1-9-6-7-11(15(16)17)10(8-9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChIキー |
IGBUUWIZHCANMK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


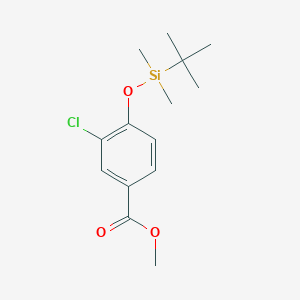

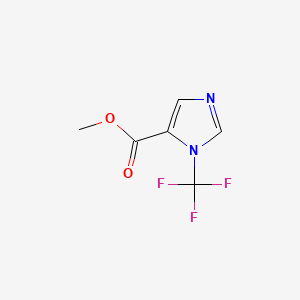
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)

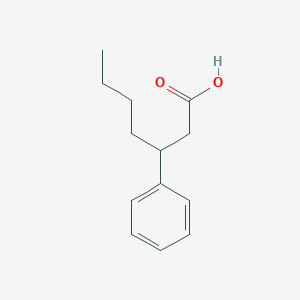
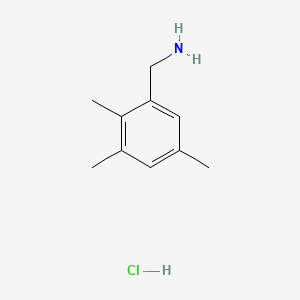



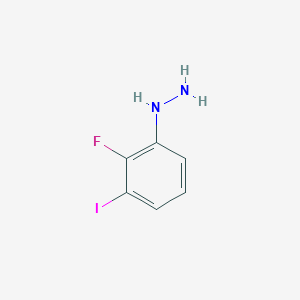
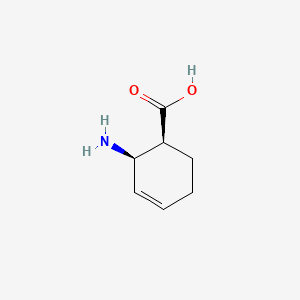
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
